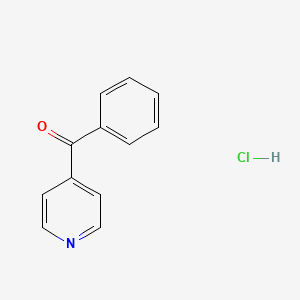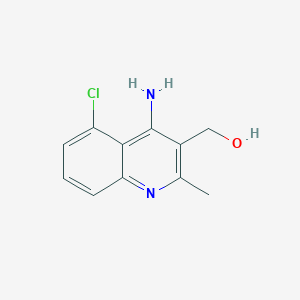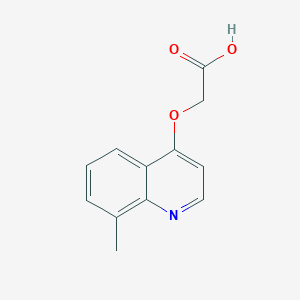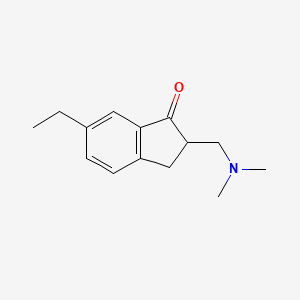
Phenyl(pyridin-4-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(pyridin-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H9NO·HCl. It is a derivative of phenyl(pyridin-4-yl)methanone, which is known for its applications in various fields of scientific research. This compound is primarily used in proteomics research and is known for its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(pyridin-4-yl)methanone hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with benzene in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(pyridin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of phenyl(pyridin-4-yl)methanone .
Wissenschaftliche Forschungsanwendungen
Phenyl(pyridin-4-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of phenyl(pyridin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Phenyl(pyridin-4-yl)methanone hydrochloride can be compared with other similar compounds, such as:
(4-fluorophenyl)(pyridin-4-yl)methanone: This compound has a similar structure but includes a fluorine atom, which can alter its chemical properties and biological activity.
Phenyl(pyridin-3-yl)methanone: A structural isomer with the pyridine ring in a different position, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Eigenschaften
Molekularformel |
C12H10ClNO |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
phenyl(pyridin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H9NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-9H;1H |
InChI-Schlüssel |
RDCJATBXRWHRNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)


![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)
![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
